7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
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Properties
IUPAC Name |
[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-5-8-16(9-6-14)24-19-17-10-7-15(2)23-20(17)22-13-18(19)21(26)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVPUWULUWXOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is C21H22N4O, with a molecular weight of 346.4 g/mol. The compound features a naphthyridine core, which is a bicyclic structure composed of fused pyridine rings. This structural configuration is significant for its biological activities.
Research indicates that naphthyridine derivatives exhibit a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Naphthyridines have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is critical in cancer treatment as it helps restore homeostasis by eliminating defective cells .
- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases (G0/G1 and G2), which is crucial in preventing the proliferation of cancer cells .
- Inhibition of Tumor Growth : Studies have shown that certain naphthyridine derivatives can inhibit tumor growth in vivo by downregulating specific oncogenes and promoting differentiation of neoplastic cells .
Biological Activity
The biological activities associated with 7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine are summarized in the following table:
Case Studies
- Anticancer Studies : A study investigating the effects of naphthyridine derivatives on human myeloid leukemia cells demonstrated that these compounds could induce significant apoptosis at concentrations as low as 7 μM. The study highlighted the potential for these compounds in treating various cancers through targeted mechanisms .
- Neuroprotective Effects : Another research project focused on the neuroprotective properties of naphthyridine derivatives showed that they could significantly inhibit nitric oxide production in LPS-stimulated human microglia cells, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
